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molecular formula C12H10FNO B8306030 N-(5-Fluoro-1-naphthalenyl)acetamide

N-(5-Fluoro-1-naphthalenyl)acetamide

Cat. No. B8306030
M. Wt: 203.21 g/mol
InChI Key: GTIDLTSHOUIFMB-UHFFFAOYSA-N
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Patent
US07141578B2

Procedure details

Compound 209A (133 mg, 0.645 mmol) was dissolved in 1 mL AcOH and the resulting solution was cooled to 10° C. At this temperature, 80.0 μL (2.00 mmol) of red fuming HNO3 was added and stirring was continued for 15 min before the reaction was quenched by the addition of crushed ice. The aqueous layer was extracted with CH2Cl2 and the combined organic phases were dried over MgSO4 and concentrated in vacuo. The resulting residue was dissolved in 3 mL EtOH, heated to reflux and treated with 0.5 mL of 40% aqueous NaOH solution. Stirring was continued for 15 min before the reaction was cooled and diluted with H2O. The aqueous layer was extracted with CH12Cl2 and the combined organic phases were dried over MgSO4 and concentrated in vacuo. The resulting residue was purified by flash chromatography on silica gel, eluting with 40 to 70% EtOAc in hexane to afford 36 mg (0.17 mmol, 27%) of compound 209B as a yellow solid.
Quantity
133 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
80 μL
Type
reactant
Reaction Step Two
Yield
27%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[C:7]2[NH:12]C(=O)C.[N+:16]([O-])([OH:18])=[O:17]>CC(O)=O>[NH2:12][C:7]1[C:8]2[C:3](=[C:2]([F:1])[CH:11]=[CH:10][CH:9]=2)[C:4]([N+:16]([O-:18])=[O:17])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
133 mg
Type
reactant
Smiles
FC1=C2C=CC=C(C2=CC=C1)NC(C)=O
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
80 μL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched by the addition of crushed ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 3 mL EtOH
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
treated with 0.5 mL of 40% aqueous NaOH solution
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 15 min before the reaction
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
ADDITION
Type
ADDITION
Details
diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH12Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with 40 to 70% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=CC=C(C2=C(C=CC=C12)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.17 mmol
AMOUNT: MASS 36 mg
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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